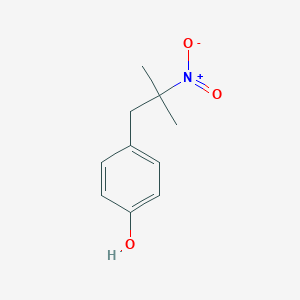

4-(2-Methyl-2-nitropropyl)phenol

Vue d'ensemble

Description

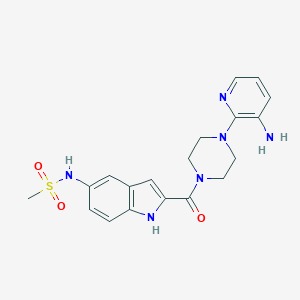

“4-(2-Methyl-2-nitropropyl)phenol” is a chemical compound with the molecular formula C10H13NO3 . It is an intermediate in the synthesis of beta adrenoceptor modulator and a norepinephrine-serotonin uptake inhibitor for the treatment of obesity .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a phenol group (a benzene ring with a hydroxyl group) and a 2-methyl-2-nitropropyl group . The molecular weight of this compound is 195.22 .Applications De Recherche Scientifique

Solvatochromism and Use as Probes for Solvent Mixtures :

- Study : Nitro-substituted 4-[(phenylmethylene)imino]phenols, similar in structure to 4-(2-Methyl-2-nitropropyl)phenol, were investigated for their solvatochromic properties. These compounds displayed solvatochromic switches in solvent mixtures due to solvent-solvent and solute-solvent interactions.

- Source : (Nandi et al., 2012).

Anaerobic Biodegradability and Toxicity :

- Study : Phenols including 4-nitrophenol, closely related to this compound, were evaluated for their anaerobic biodegradability and toxicity. These compounds showed varying degrees of biotransformation and impacted methanogenesis.

- Source : (O'Connor & Young, 1989).

Catalytic Kinetics in Phosphodiesterase Models :

- Study : A study explored a novel asymmetric di-Ni(II) system using phenol-based ligands, possibly similar to this compound, as a functional model for phosphodiesterase. The study delved into the synthesis, structures, and catalytic kinetics of these compounds.

- Source : (Ren et al., 2011).

Chemosensors for Fluoride Ions :

- Study : Schiff’s base phenol–hydrazone derivatives, structurally related to this compound, were synthesized and evaluated as colorimetric chemosensors for fluoride ions.

- Source : (Saravanakumar et al., 2008).

Determination of Phenolic Compounds in Environmental Samples :

- Study : Research on the determination of various phenolic compounds, including 4-nitrophenol, in water and industrial effluents using polymeric liquid-solid extraction.

- Source : (Castillo, Puig, & Barceló, 1997).

Spectrophotometric Determination in Flow-Injection Analysis :

- Study : Development of flow-injection procedures for the spectrophotometric determination of phenol, with insights applicable to similar compounds like this compound.

- Source : (Frenzel, Oleksy-Frenzel, & Mörlen, 1992).

Highly Selective Chromogenic Chemosensors :

- Study : Use of 4-(4-Nitrobenzylideneamine)phenol, structurally similar to this compound, in selective detection of fluoride or cyanide ions.

- Source : (Nicoleti et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

4-(2-methyl-2-nitropropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,11(13)14)7-8-3-5-9(12)6-4-8/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFUZHZUCRVJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510866 | |

| Record name | 4-(2-Methyl-2-nitropropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16066-97-0 | |

| Record name | 4-(2-Methyl-2-nitropropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

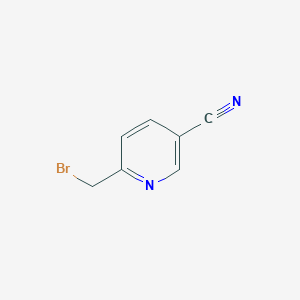

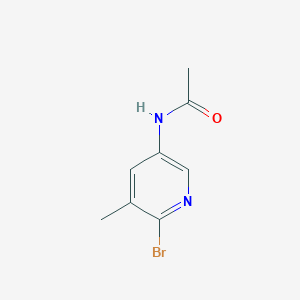

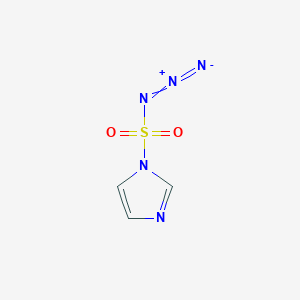

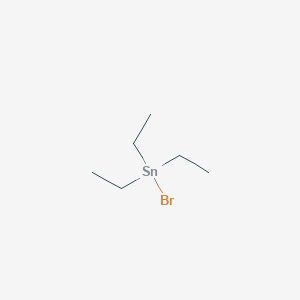

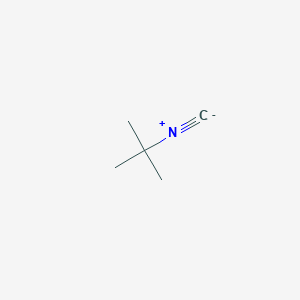

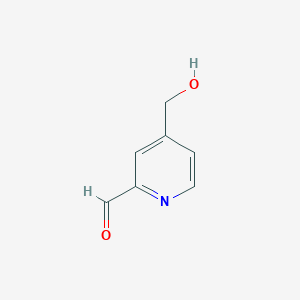

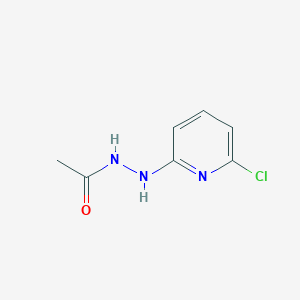

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.